molecular formula C14H11F2N5 B11068840 7,8-Difluoro-3-methyl-1-(1-methylhydrazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

7,8-Difluoro-3-methyl-1-(1-methylhydrazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11068840
M. Wt: 287.27 g/mol
InChI Key: GEBUGIWTAYAJII-UHFFFAOYSA-N
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Description

7,8-Difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of fluorine atoms, a methyl group, a hydrazino group, and a cyanide group attached to a pyrido[1,2-a][1,3]benzimidazole core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: The initial step involves the construction of the pyrido[1,2-a][1,3]benzimidazole core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.

    Hydrazino Group Addition: The hydrazino group is introduced by reacting the intermediate compound with methylhydrazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The cyanide group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

7,8-Difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-7,8-difluoro-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 7,8-Difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

7,8-Difluoro-3-methyl-1-(1-methylhydrazino)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11F2N5

Molecular Weight

287.27 g/mol

IUPAC Name

1-[amino(methyl)amino]-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C14H11F2N5/c1-7-3-13(20(2)18)21-12-5-10(16)9(15)4-11(12)19-14(21)8(7)6-17/h3-5H,18H2,1-2H3

InChI Key

GEBUGIWTAYAJII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC(=C(C=C3N2C(=C1)N(C)N)F)F)C#N

Origin of Product

United States

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